Technical Guide: Mechanism of Action of 4-(2,5-Dichlorophenoxy)piperidine Hydrochloride
Technical Guide: Mechanism of Action of 4-(2,5-Dichlorophenoxy)piperidine Hydrochloride
Executive Summary
4-(2,5-Dichlorophenoxy)piperidine hydrochloride (CAS: 367501-13-1) is a pharmacologically active scaffold and research probe characterized by its dual modulation of Sigma-1 receptors (σ1R) and Dopamine receptors (D2/D4) . Belonging to the class of 4-phenoxypiperidines, this compound serves as a critical structural template in the development of next-generation antipsychotics and neuroprotective agents.
Its mechanism of action is defined by two distinct pathways:
-
Sigma-1 Receptor Chaperone Modulation: It acts at the Mitochondria-Associated Membrane (MAM), regulating endoplasmic reticulum (ER) stress and calcium signaling.
-
Dopaminergic Antagonism: It blocks D2-like GPCRs, modulating downstream cAMP signaling to exert antipsychotic-like effects.
This guide details the molecular pharmacology, structural activity relationships (SAR), and experimental validation protocols for this compound.
Chemical Identity & Structural Pharmacology[1]
Chemical Structure
The molecule consists of a piperidine ring connected via an ether linkage to a phenyl ring substituted with chlorine atoms at the 2 and 5 positions.
| Feature | Specification |
| IUPAC Name | 4-(2,5-dichlorophenoxy)piperidine hydrochloride |
| CAS Number | 367501-13-1 |
| Molecular Formula | C₁₁H₁₃Cl₂NO · HCl |
| Molecular Weight | 282.59 g/mol |
| Core Scaffold | 4-Phenoxypiperidine |
Structure-Activity Relationship (SAR)
The pharmacological potency of this compound is dictated by three specific structural elements:
-
The Piperidine Nitrogen (Protonatable Amine):
-
Function: At physiological pH, the secondary amine is protonated (
). This cationic center forms a critical salt bridge with a conserved aspartate residue (e.g., Asp114 in D2R or Asp126 in σ1R) in the receptor binding pocket. -
Causality: Removal or acylation of this nitrogen abolishes affinity for both Sigma and Dopamine targets.
-
-
The Ether Linkage (-O-):
-
Function: Provides rotational flexibility, allowing the phenyl ring to adopt the necessary conformation for hydrophobic stacking within the receptor cleft. It distinguishes this class from phenylpiperidines (direct C-C bond), often enhancing Sigma-1 selectivity over opioid receptors.
-
-
2,5-Dichloro Substitution:
-
Metabolic Stability: The chlorine at the 5-position (para to the ether) blocks metabolic hydroxylation by Cytochrome P450 enzymes, significantly extending the compound's half-life compared to unsubstituted analogs.
-
Electronic Effect: The electron-withdrawing chlorines increase the lipophilicity (
), facilitating Blood-Brain Barrier (BBB) penetration. -
Sigma Selectivity: Halogen substitution on the phenyl ring is a known driver of high Sigma-1 affinity. The 2,5-pattern creates a specific steric profile that fits the hydrophobic sub-pocket of the σ1R.
-
Mechanism of Action (The Core)
Primary Mechanism: Sigma-1 Receptor Modulation
The 4-phenoxypiperidine moiety is a "privileged structure" for Sigma-1 receptor binding. Unlike classical GPCR ligands, this compound targets the Sigma-1 chaperone protein located at the Mitochondria-Associated Membrane (MAM).
-
Resting State: In the absence of ligand, σ1R is complexed with the chaperone BiP (GRP78) at the ER membrane.
-
Ligand Binding: 4-(2,5-Dichlorophenoxy)piperidine binds to σ1R, causing its dissociation from BiP.
-
Translocation & Chaperoning: The activated σ1R-ligand complex translocates to the MAM interface, where it stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3) .
-
Outcome: This stabilization ensures proper
transfer from the ER to the mitochondria, boosting ATP production and preventing mitochondrial collapse during cellular stress (neuroprotection).
Secondary Mechanism: Dopamine D2/D4 Antagonism
The compound functions as an antagonist at D2-like dopamine receptors (D2, D3, D4), which are
-
Binding: The protonated piperidine anchors in the orthosteric site. The dichlorophenyl tail extends into the accessory binding pocket, preventing the binding of endogenous dopamine.
-
Signaling Blockade:
-
Normal Agonist Action: Dopamine binding activates
, which inhibits Adenylyl Cyclase (AC), reducing cAMP levels. -
Antagonist Action: By blocking this receptor, 4-(2,5-Dichlorophenoxy)piperidine prevents the
-mediated inhibition of AC. This normalizes cAMP levels in states of dopaminergic hyperactivity (e.g., psychosis models).
-
Mechanism Visualization
The following diagram illustrates the dual-pathway mechanism:
Figure 1: Dual mechanism of action targeting Sigma-1 chaperone modulation and Dopamine D2 receptor blockade.
Experimental Validation Protocols
To validate the mechanism of action in a research setting, the following assays are standard.
Radioligand Binding Assay (Affinity Profiling)
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize rat brain cortex (for σ1R) or striatum (for D2R) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g.
-
Incubation:
-
Sigma-1: Incubate membranes with
(specific σ1 ligand) and varying concentrations of 4-(2,5-Dichlorophenoxy)piperidine. -
Dopamine D2: Incubate with
.
-
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Target Criteria: High affinity ligands typically show
.
-
Functional Assay: Calcium Mobilization (Sigma-1)
Objective: Confirm functional agonism/modulation at the Sigma-1 receptor.
-
Cell Line: Use NG108-15 neuroblastoma cells or CHO cells overexpressing σ1R.
-
Dye Loading: Load cells with Fura-2 AM (calcium-sensitive dye) for 30 mins at 37°C.
-
Stress Induction: Treat cells with bradykinin or thapsigargin to induce ER calcium release.
-
Treatment: Pre-treat with 4-(2,5-Dichlorophenoxy)piperidine (1-10 µM).
-
Measurement: Monitor fluorescence ratio (340/380 nm).
-
Result Interpretation: A σ1R agonist will potentiate the bradykinin-induced
spike, indicating enhanced ER-mitochondria coupling.
-
Synthesis & Preparation
For researchers requiring in-house synthesis, the Nucleophilic Aromatic Substitution (SNAr) is the most robust route.
Reaction Scheme:
-
Starting Materials: N-Boc-4-hydroxypiperidine + 1,2,5-Trichlorobenzene (or 2,5-Dichlorofluorobenzene for higher reactivity).
-
Coupling:
-
Dissolve N-Boc-4-hydroxypiperidine in DMF.
-
Add NaH (Sodium Hydride) at 0°C to generate the alkoxide.
-
Add the electrophile (2,5-dichlorofluorobenzene). Heat to 80°C for 4-6 hours.
-
-
Deprotection:
-
Treat the intermediate (N-Boc-4-(2,5-dichlorophenoxy)piperidine) with 4M HCl in Dioxane.
-
Precipitate the final product: 4-(2,5-Dichlorophenoxy)piperidine hydrochloride .
-
Yield Optimization: Use 2,5-dichlorofluorobenzene instead of trichlorobenzene to avoid harsh conditions that might degrade the ether linkage.
References
-
Benchchem. (n.d.). 4-(2,5-Dichlorophenoxy)piperidine | 367501-13-1.[1][2] Retrieved from
-
National Institutes of Health (NIH). (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from
-
ChemRxiv. (2023). From dopamine D4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold. Retrieved from
-
University of Bari. (2022). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Retrieved from
-
Huateng Pharma. (n.d.). 4-(2,5-Dichlorophenoxy)piperidine hydrochloride Product Details. Retrieved from
